molecular formula C12H17N3O2 B12467673 2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide

2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide

Cat. No.: B12467673
M. Wt: 235.28 g/mol
InChI Key: CIGNPIMAHXEZAC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide is an organic compound with a complex structure that includes both dimethylamino and acetamidophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide typically involves the reaction of 3-acetamidophenylamine with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the acetamidophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-N-(4-acetamidophenyl)acetamide
  • 2-(Dimethylamino)-N-(2-acetamidophenyl)acetamide
  • N-(3-Acetamidophenyl)-2-(methylamino)acetamide

Uniqueness

2-(Dimethylamino)-N-(3-acetamidophenyl)acetamide is unique due to the specific positioning of the acetamidophenyl group, which can influence its chemical reactivity and biological activity. The presence of both dimethylamino and acetamidophenyl groups provides a versatile framework for further chemical modifications and applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C12H17N3O2/c1-9(16)13-10-5-4-6-11(7-10)14-12(17)8-15(2)3/h4-7H,8H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

CIGNPIMAHXEZAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN(C)C

Origin of Product

United States

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